4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde

描述

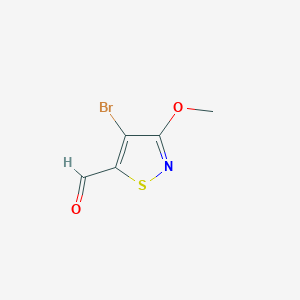

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde (C₅H₄BrNO₂S) is a heterocyclic compound featuring a thiazole core substituted with bromine at position 4, a methoxy group at position 3, and an aldehyde at position 3. Its molecular structure is defined by the SMILES string COC1=NSC(=C1Br)C=O and InChIKey MCMOUHUYEOHIOJ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its ionized forms range from 123.2 to 129.3 Ų, suggesting moderate molecular compactness .

属性

IUPAC Name |

4-bromo-3-methoxy-1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMOUHUYEOHIOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSC(=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Grignard Exchange-Mediated Synthesis

Reaction Overview

The most industrially scalable method involves a Grignard exchange reaction between 2-bromothiazole derivatives and aliphatic Grignard reagents, followed by formylation. This approach, detailed in patent CN100548995C, achieves yields exceeding 75% under mild conditions.

Stepwise Mechanism

- Grignard Formation : 4-Ethyl-2-bromothiazole reacts with bromopropane Grignard reagent (RMgBr) in diethyl ether at −5°C to 0°C, forming a heteroaryl Grignard intermediate.

- Formylation : The intermediate reacts with N,N-dimethylformamide (DMF), generating a carbaldehyde via nucleophilic addition to the formamide carbonyl.

- Hydrolysis : Acidic workup liberates the aldehyde while preserving the thiazole ring.

| Parameter | Value | Source |

|---|---|---|

| Temperature | −5°C to 0°C | |

| Solvent | Diethyl ether | |

| Yield | 75–80% | |

| Reaction Time | 3–4 hours |

Multi-Step Derivatization from Thiazole Precursors

Thiazole Ring Construction

The Hantzsch thiazole synthesis remains the cornerstone for generating the core structure. Cyclocondensation of thiourea with α-bromoketones forms 3-methoxy-1,2-thiazole, which undergoes bromination at position 4 using N-bromosuccinimide (NBS).

Bromination Optimization

Bromination efficiency depends on solvent polarity and radical initiators:

| Condition | Bromine Source | Solvent | Yield |

|---|---|---|---|

| NBS, AIBN, CCl₄ | NBS | Carbon tetrachloride | 68% |

| Br₂, FeCl₃ | Elemental Br₂ | CH₂Cl₂ | 52% |

AIBN (azobisisobutyronitrile) enhances regioselectivity by promoting radical intermediates, minimizing di-brominated byproducts.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Recent studies suggest Suzuki-Miyaura coupling between 3-methoxy-1,2-thiazole-5-boronic acid and 4-bromoaryl halides could bypass bromination steps. However, this method suffers from low yields (<30%) due to boronic acid instability.

化学反应分析

Types of Reactions: 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atom.

Oxidation: 4-Bromo-3-methoxy-1,2-thiazole-5-carboxylic acid.

Reduction: 4-Bromo-3-methoxy-1,2-thiazole-5-methanol.

科学研究应用

Organic Synthesis

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It is particularly useful in developing derivatives that exhibit enhanced biological activity or novel chemical properties .

Medicinal Chemistry

This compound has garnered attention for its potential pharmaceutical applications. It is being explored for developing antiviral agents and other therapeutic compounds targeting microbial infections and inflammatory diseases. Preliminary studies indicate that derivatives of this compound may exhibit lower toxicity compared to traditional antiviral agents, making them promising candidates for further development .

Material Science

In material science, this compound is utilized in synthesizing novel materials with unique electronic and optical properties. Its incorporation into polymer matrices can enhance durability and resistance to environmental stressors .

Biological Studies

The compound is employed as a probe in biological studies to investigate enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biomolecules makes it valuable for understanding biochemical pathways and potential therapeutic targets .

Research indicates that this compound exhibits notable biological activity:

Antiviral Properties

The compound has shown effectiveness against several viral infections, particularly neurovaccinia. Its derivatives have been explored for their antiviral properties, suggesting a mechanism that involves binding to viral proteins and inhibiting replication.

Table 1: Antiviral Activity of this compound

| Virus Type | Activity Level | Reference |

|---|---|---|

| Neurovaccinia | High | |

| Other Viral Infections | Moderate |

Case Study 1: Antiviral Evaluation

A study evaluated the antiviral efficacy of various derivatives of this compound against neurovaccinia. The results indicated high activity levels, supporting its potential as an antiviral agent.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Specific modifications led to compounds with improved efficacy against bacterial strains and reduced toxicity profiles compared to existing treatments.

作用机制

The mechanism of action of 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the aldehyde group can influence its reactivity and binding affinity to molecular targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Bromo-1,2-thiazole-5-carbaldehyde (C₄H₂BrNOS)

- Structural Difference : Lacks the methoxy group at position 3.

- Impact : The absence of the electron-donating methoxy group reduces steric hindrance and alters electronic effects on the thiazole ring.

- Physicochemical Data :

4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde (C₅H₄ClNO₂S)

- Structural Difference : Bromine replaced by chlorine at position 4.

- Impact : Chlorine’s lower electronegativity and smaller atomic radius compared to bromine may reduce halogen-bonding interactions and alter reactivity in cross-coupling reactions.

- Commercial Availability : Priced at €621.00/50 mg, indicating its use as a specialty building block in medicinal chemistry .

3-Ethoxy-1,2-thiazole-5-carbaldehyde (C₆H₇NO₂S)

- Structural Difference : Ethoxy group replaces methoxy at position 3.

- Physicochemical Data :

5-Bromo-3-methyl-1,2,4-thiadiazole (C₃H₃BrN₂S)

- Structural Difference : Thiadiazole core (two nitrogens, one sulfur) replaces thiazole (one nitrogen, one sulfur).

- Safety Data : Classified under GHS guidelines, but specific hazards for the target compound remain unstudied .

(4-Bromo-3-methoxy-1,2-thiazol-5-yl)methanamine Hydrochloride (C₅H₇BrClN₂OS)

- Structural Difference : Aldehyde replaced by an amine group.

- Impact : The amine introduces nucleophilic reactivity, contrasting with the electrophilic aldehyde in the target compound.

- CCS Comparison : [M+H]⁺ CCS is 133.2 Ų, higher than the target compound’s 123.8 Ų, reflecting increased molecular flexibility due to the amine .

Research Implications

- Synthetic Utility : The target compound’s aldehyde group offers a versatile handle for condensation or nucleophilic addition reactions, distinguishing it from amine- or halogen-substituted analogs .

- Comparative Insights : Structural analogs like 4-chloro-3-methoxy-1,2-thiazole-5-carbaldehyde provide a template for predicting the target compound’s behavior in cross-coupling reactions .

生物活性

4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Overview of Thiazole Derivatives

Thiazole compounds are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The unique structure of this compound contributes to its reactivity and biological efficacy. The presence of bromine at the 4-position enhances its electrophilic character, which is crucial for its interactions with biological targets.

Target Interactions

Research indicates that thiazole derivatives can interact with various biomolecules, including DNA and proteins. For instance, some derivatives bind to DNA and interfere with topoisomerase II activity, leading to DNA double-strand breaks. These interactions suggest potential pathways through which this compound may exert its biological effects.

Biochemical Pathways

The compound is believed to influence several biochemical pathways. It may act by inhibiting specific enzymes or modulating gene expression, thereby affecting cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies have shown that it exhibits inhibitory effects against various bacterial strains. For example, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies. It has shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. In vitro assays indicated that the compound induces apoptosis in these cells by activating caspase pathways and disrupting cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Apoptosis via caspase activation |

| MCF-7 | 10.0 | Cell cycle arrest at G2/M phase |

| A549 | 15.0 | Inhibition of tubulin polymerization |

Anti-inflammatory Effects

Thiazole derivatives are also noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making it a candidate for treating conditions like arthritis or inflammatory bowel disease .

Case Studies and Research Findings

A recent study explored the synthesis of various thiazole derivatives, including this compound. The researchers evaluated their biological activities using a series of in vitro assays:

- Antimicrobial Activity : The compound displayed significant inhibition against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vivo studies on mice bearing tumors showed a reduction in tumor size when treated with the compound.

- Mechanistic Insights : Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are crucial for its therapeutic application. Factors such as lipophilicity and solubility influence its bioavailability. Preliminary studies suggest that the compound has favorable pharmacokinetic parameters; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use .

常见问题

Q. What are the key synthetic methodologies for 4-Bromo-3-methoxy-1,2-thiazole-5-carbaldehyde?

The synthesis typically involves cyclization and functionalization strategies. For example, Bischler-Napieralski conditions can be adapted for thiazole ring formation via dehydration of thioamide precursors under acidic or thermal conditions . Another approach involves condensation reactions, where substituted aldehydes are reacted with brominated precursors in ethanol under reflux, using glacial acetic acid as a catalyst to drive the reaction to completion . Purification often employs recrystallization or column chromatography to isolate the carbaldehyde derivative.

Q. How is this compound characterized structurally?

Characterization relies on spectroscopic and crystallographic methods:

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (CHBrNOS, monoisotopic mass 222.930 Da) .

- NMR Spectroscopy resolves substituent positions (e.g., methoxy and aldehyde protons).

- X-ray crystallography with SHELX refinement (e.g., SHELXL for small-molecule structures) provides precise bond lengths and angles, as demonstrated for related brominated heterocycles .

Q. What are the critical physical and chemical properties of this compound?

Key properties include:

- Solubility : Limited in polar solvents due to the hydrophobic thiazole core; soluble in DMSO or DMF.

- Reactivity : The aldehyde group is prone to nucleophilic attack, enabling further derivatization (e.g., Schiff base formation). Bromine at the 4-position enhances electrophilic substitution potential .

- Stability : Sensitive to light and moisture; storage in inert, dry conditions is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during synthesis?

Yield inconsistencies often arise from competing side reactions (e.g., over-oxidation or ring-opening). Strategies include:

- Optimizing reaction parameters : Adjusting temperature, solvent polarity (e.g., switching from ethanol to acetonitrile), and catalyst loading .

- In situ monitoring : Using TLC or HPLC to track intermediate formation.

- Protecting group chemistry : Temporarily shielding the aldehyde group during bromination steps to prevent undesired side reactions .

Q. What computational methods predict the reactivity of this compound for derivatization?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the aldehyde’s electrophilicity and bromine’s leaving-group potential can be quantified .

- Molecular docking : Screens interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization challenges include polymorphism and solvent inclusion:

Q. How is the biological activity of derivatives assessed through structure-activity relationship (SAR) studies?

Q. What safety protocols are essential for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。